REACTION_SMILES
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[CH3:19][NH2:20].[CH3:22][C:23](=[O:24])[O-:25].[Cl:1][c:2]1[c:3]([CH:4]=[O:5])[cH:6][cH:7][c:8]([C:10]([F:11])([F:12])[F:13])[cH:9]1.[ClH:18].[N+:14](=[O:15])([O-:16])[CH3:17].[Na+:21]>>[Cl:1][c:2]1[c:3]([CH:4]=[CH:17][N+:14](=[O:15])[O-:16])[cH:6][cH:7][c:8]([C:10]([F:11])([F:12])[F:13])[cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1ccc(C(F)(F)F)cc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[N+](=O)[O-]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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O=[N+]([O-])C=Cc1ccc(C(F)(F)F)cc1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |